
4-シアノテトラヒドロ-2H-ピラン-4-カルボン酸エチル
概要
説明
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
イミダゾ[1,2-a]ピリジニル誘導体の合成
4-シアノテトラヒドロ-2H-ピラン-4-カルボン酸エチル: は、イミダゾ[1,2-a]ピリジニル誘導体の合成に使用されます。これらの誘導体は、IRAK4阻害剤としての可能性があり、重要です 。IRAK4は、自然免疫に重要な役割を果たす、Toll様受容体(TLR)経路における重要なキナーゼです。IRAK4阻害剤は、自己免疫疾患や特定のがんの治療における治療的可能性について研究されています。
プロテオミクス研究
プロテオミクスにおいて、この化合物は複雑な分子の合成のためのビルディングブロックとして役立ちます。 その反応部位は、修飾に適しており、研究者はタンパク質相互作用と機能を研究することができます .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with this compound are H302, meaning it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P280) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
作用機序
Target of Action
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, also known as ethyl 4-cyanooxane-4-carboxylate, is a complex organic compound. It is used in the preparation of imidazo[1,2-a]pyridinyl derivatives as irak4 inhibitors . IRAK4 is a kinase involved in the Toll-like receptor and interleukin-1 signaling pathways, playing a crucial role in innate immunity and inflammation .
Mode of Action
As a precursor in the synthesis of IRAK4 inhibitors, it may interact with its targets by inhibiting the kinase activity of IRAK4, thereby modulating the downstream signaling pathways .
Biochemical Pathways
The compound potentially affects the Toll-like receptor and interleukin-1 signaling pathways through its role in the synthesis of IRAK4 inhibitors . These pathways are critical for the activation of immune responses, and their modulation can have significant downstream effects on inflammation and innate immunity .
Result of Action
Given its role in the synthesis of irak4 inhibitors, it may contribute to the modulation of immune responses and inflammation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate .
生化学分析
Biochemical Properties
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate plays a significant role in biochemical reactions, particularly as a precursor in the synthesis of various bioactive molecules. It interacts with enzymes such as IRAK4, which is involved in the signaling pathways of the immune response The interaction between ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate and IRAK4 is crucial for inhibiting the kinase activity, thereby modulating the immune response
Cellular Effects
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting IRAK4, which plays a role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . This inhibition can lead to reduced inflammation and altered gene expression. Furthermore, ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate may impact cellular metabolism by interacting with metabolic enzymes, although detailed studies are required to elucidate these effects fully.
Molecular Mechanism
The molecular mechanism of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate involves its binding to the active site of IRAK4, thereby inhibiting its kinase activity This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of NF-κB and MAPK signaling pathways Additionally, ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate may interact with other biomolecules, potentially affecting gene expression and protein synthesis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate have been observed to change over time. The compound is relatively stable under standard storage conditions (2-8°C) but may degrade over extended periods or under extreme conditions . Long-term studies have shown that ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate can have sustained effects on cellular function, particularly in inhibiting inflammatory responses. The degradation products and their potential effects on cellular processes are still being investigated.
Dosage Effects in Animal Models
The effects of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits IRAK4 activity, leading to reduced inflammation without significant adverse effects . At higher doses, ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus, and adverse effects become more pronounced with increasing dosage.
Metabolic Pathways
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is involved in metabolic pathways related to its role as an IRAK4 inhibitor. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its conversion to various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s impact on metabolic flux and metabolite levels is an area of active research, with potential implications for its therapeutic use.
Transport and Distribution
Within cells and tissues, ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is transported and distributed through passive diffusion and active transport mechanisms . It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its lipophilicity and affinity for specific cellular compartments. Studies have shown that ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate can accumulate in certain tissues, potentially enhancing its therapeutic effects or contributing to toxicity.
Subcellular Localization
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is localized within various subcellular compartments, including the cytoplasm and nucleus Its activity and function may be influenced by post-translational modifications and targeting signals that direct it to specific organelles The compound’s localization to the nucleus is particularly relevant for its role in modulating gene expression and inhibiting IRAK4-mediated signaling pathways
特性
IUPAC Name |
ethyl 4-cyanooxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBMUZAFAFBJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622156 | |
| Record name | Ethyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30431-99-3 | |
| Record name | Ethyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-cyanooxane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
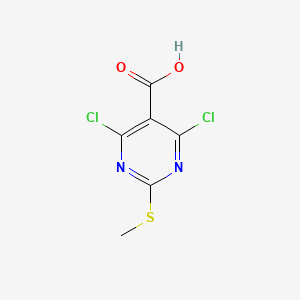
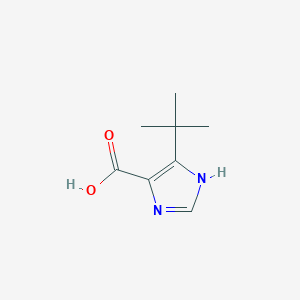

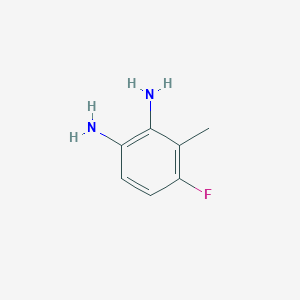
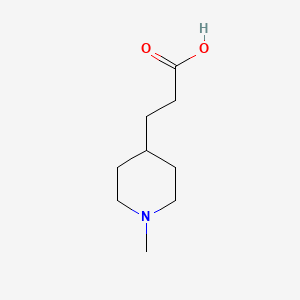
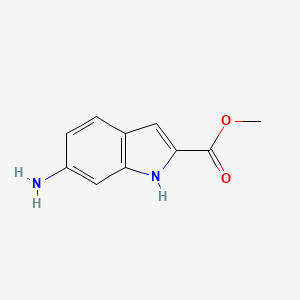



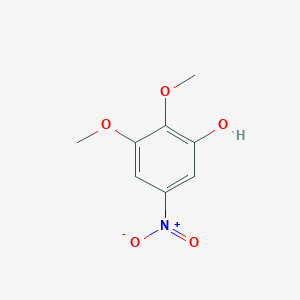
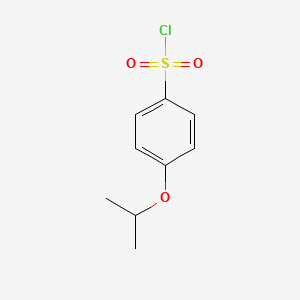

![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)
![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)
